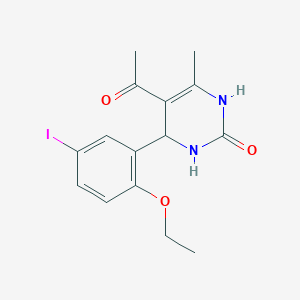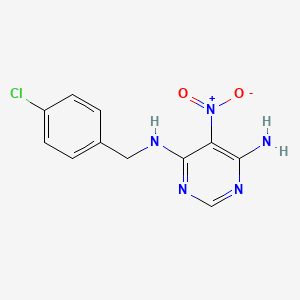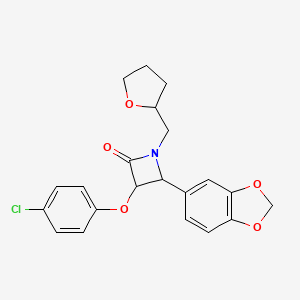
3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide
描述
3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide, also known as DAPTA, is a synthetic compound that has been studied for its potential therapeutic applications. DAPTA is a small molecule that has been shown to have antiviral and anti-inflammatory properties.
作用机制
The mechanism of action of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide is not fully understood, but it is believed to act by binding to the CD4 receptor on T cells and blocking the entry of viruses into the cells. 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the replication of HIV-1 and other viruses by blocking the entry of the virus into the cells. 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide in lab experiments is its high potency and selectivity. 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has been shown to be effective at low concentrations, which can reduce the amount of compound needed for experiments. However, one of the limitations of using 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide is its potential toxicity. Further research is needed to determine the safety of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide for use in humans.
未来方向
There are several future directions for research on 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide. One area of research is the development of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide derivatives with improved potency and selectivity. Another area of research is the development of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide-based therapies for the treatment of viral infections and inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide for use in humans.
Conclusion:
In conclusion, 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide is a synthetic compound that has been studied for its potential therapeutic applications in the treatment of viral infections and inflammatory diseases. The synthesis of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has been optimized to produce high yields of the compound. 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has been shown to have antiviral and anti-inflammatory properties and has been studied for its potential use in the treatment of HIV-1, SARS-CoV, HCV, rheumatoid arthritis, and multiple sclerosis. Further research is needed to determine the safety and efficacy of 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide for use in humans and to develop 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide-based therapies for the treatment of these diseases.
科学研究应用
3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has been studied for its potential therapeutic applications in the treatment of viral infections and inflammatory diseases. Research has shown that 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has antiviral activity against a range of viruses, including HIV-1, SARS-CoV, and HCV. 3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
3-[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]-N-(2,4-dimethylphenyl)-3-oxopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-5-10-21(11-6-2)12-7-13-23(21)20(25)15-19(24)22-18-9-8-16(3)14-17(18)4/h5-6,8-9,14H,1-2,7,10-13,15H2,3-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUFJOKLUMLORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)N2CCCC2(CC=C)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-diallylpyrrolidin-1-yl)-N-(2,4-dimethylphenyl)-3-oxopropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4140288.png)
![7-fluoro-2-(4-methoxybenzyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140292.png)
![4,10-bis[2-(3,4-dimethoxyphenyl)ethyl]-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4140313.png)
![2-[(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4140325.png)

![1-benzyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4140340.png)
![2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-N-(3-methylphenyl)-5-nitrobenzamide](/img/structure/B4140344.png)
methanol](/img/structure/B4140347.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140349.png)


![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate](/img/structure/B4140364.png)
![2-benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140368.png)
![N-{[4-allyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4140373.png)